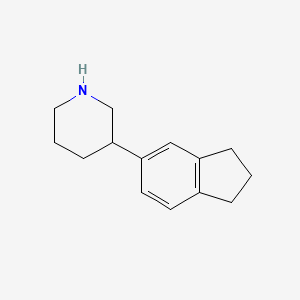

3-(2,3-Dihydro-1H-inden-5-yl)piperidine

Description

Overview of Piperidine (B6355638) and Indene (B144670) Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov It is a cornerstone in the architecture of over 70 commercialized drugs, including several blockbuster medications. arizona.edu The prevalence of this scaffold is attributed to its favorable physicochemical properties. The piperidine moiety can improve a molecule's pharmacokinetic profile, including its lipophilicity and metabolic stability, and its basic nitrogen atom provides a key interaction point for numerous biological receptors. thieme-connect.com As a result, piperidine derivatives have been successfully developed for a wide array of therapeutic applications, including as central nervous system (CNS) modulators, analgesics, antihistamines, and anti-cancer agents. arizona.edu

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its reduced form, indane (2,3-dihydro-1H-indene), are also recognized as important structures in medicinal chemistry. ontosight.airesearchgate.net The rigid, three-dimensional nature of the indane core makes it a valuable component for constructing molecules with precise spatial arrangements of functional groups. Bioactive compounds incorporating the indene or indane nucleus have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aitudublin.ie A notable example is the drug Donepezil, used in the management of Alzheimer's disease, which features a dimethoxy indanone structure connected to an N-benzylpiperidine moiety. researchgate.net This highlights the successful synergistic combination of both scaffolds in a single therapeutic agent.

The strategic combination of these two privileged structures is exemplified in molecules such as 5-Alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4′-piperidines], which have been investigated as renin inhibitors. thieme-connect.com This demonstrates a clear precedent and rationale for creating hybrid molecules that unite the favorable characteristics of both the piperidine and indene frameworks.

Rationale for Academic Investigation of 3-(2,3-Dihydro-1H-inden-5-yl)piperidine

The academic investigation into this compound is rooted in the established drug design principle of harnessing privileged scaffolds to explore new chemical space. nih.govrsc.org By physically linking the indane and piperidine rings, this compound serves as a novel molecular template. The rationale for its study is multifaceted:

Structural Hybridization: The molecule combines the rigid, lipophilic indane unit with the versatile, basic piperidine ring. This fusion creates a unique three-dimensional structure that can be systematically modified to probe interactions with various biological targets.

Exploring New Bioactivity: The design of such hybrid molecules is a proven strategy for discovering novel biological activities. tudublin.ietudublin.ie The combination of two scaffolds with known, yet distinct, pharmacological profiles can lead to compounds with entirely new or enhanced therapeutic properties.

Foundation for Chemical Libraries: this compound serves as an ideal starting point for the synthesis of diverse chemical libraries. The piperidine nitrogen and the aromatic indane ring offer multiple points for chemical modification, allowing researchers to generate a wide range of analogs with varied electronic and steric properties.

The following table showcases examples of approved drugs that contain either the piperidine or indene/indanone scaffold, underscoring their individual importance in medicinal chemistry and providing a strong basis for investigating their combined potential.

| Drug Name | Scaffold | Therapeutic Class |

| Donepezil | Piperidine & Indanone | Acetylcholinesterase Inhibitor |

| Risperidone | Piperidine | Antipsychotic |

| Methylphenidate | Piperidine | CNS Stimulant |

| Fexofenadine | Piperidine | Antihistamine |

| Indomethacin | Indole (related to Indene) | NSAID |

Historical Context of Piperidine-Containing Bioactive Molecules in Research

The history of piperidine in science began in 1850 when it was first reported by the Scottish chemist Thomas Anderson, who isolated it from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked the entry of the piperidine nucleus into the field of organic chemistry and, subsequently, pharmacology.

For centuries, plants containing piperidine alkaloids have been known for their potent physiological effects. nih.gov Coniine, a simple piperidine derivative from poison hemlock (Conium maculatum), is infamous in classical history. wikipedia.org Other naturally occurring piperidine alkaloids, such as lobeline (B1674988) from Indian tobacco and anabasine (B190304) from tree tobacco, have also been subjects of pharmacological study for their effects on the nervous system. wikipedia.org These natural products demonstrated the profound biological activity of the piperidine scaffold and spurred further investigation.

The 20th century witnessed the rise of synthetic chemistry, which allowed for the creation of novel piperidine-containing molecules with tailored therapeutic effects. This led to the development of numerous landmark drugs across various classes:

Opioid Analgesics: The synthesis of pethidine and fentanyl established the piperidine ring as a core component for potent pain relief.

Antipsychotics: The development of haloperidol (B65202) in the 1950s revolutionized the treatment of psychosis and showcased the scaffold's utility in CNS drug design.

Antihistamines: Many second-generation antihistamines incorporate a piperidine ring to improve efficacy and reduce sedative side effects.

This rich history, from natural poisons to rationally designed blockbuster drugs, solidifies the piperidine ring as a truly privileged scaffold in medicinal chemistry, making its inclusion in novel hybrid molecules like this compound a logical and promising step in the ongoing search for new therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-11-6-7-13(9-12(11)4-1)14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZKHTUOSOWZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC3=C(CCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,3 Dihydro 1h Inden 5 Yl Piperidine and Analogues

Strategies for Constructing the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods have been developed for its synthesis. nih.gov For 3-arylpiperidines, a primary strategy involves the modification of a pre-existing pyridine (B92270) ring. Catalytic hydrogenation of a corresponding 3-arylpyridine precursor is a common method, although it often requires harsh conditions and may lack stereocontrol. whiterose.ac.uknih.gov

More advanced and milder approaches circumvent the high-energy dearomatization of pyridine by first activating it. tmc.edu A prominent strategy involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, which is more amenable to further functionalization. nih.govacs.org For instance, pyridine can be treated with sodium borohydride (B1222165) and phenyl chloroformate to yield phenyl pyridine-1(2H)-carboxylate, a key dihydropyridine intermediate for subsequent coupling reactions. organic-chemistry.org

Another major strategy is the construction of the piperidine ring through cyclization reactions. These methods build the six-membered ring from acyclic precursors. Examples include intramolecular reductive amination of amino-aldehydes or ketones and intramolecular aza-Michael reactions. nih.gov Palladium-catalyzed reductive Heck couplings have also been employed to construct highly substituted piperidine rings, offering a powerful tool for building complex heterocyclic systems. nih.gov

Approaches for Incorporating the Dihydroindene Moiety

One of the most versatile methods is the Suzuki-Miyaura coupling . organic-chemistry.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org For the synthesis of 3-(indan-5-yl)piperidine, two primary routes are plausible:

Coupling of an indane-based boronic acid or ester (e.g., (2,3-dihydro-1H-inden-5-yl)boronic acid) with a piperidine derivative bearing a leaving group (like a bromine or iodine atom) at the 3-position.

Coupling of a piperidine-based boronic acid derivative with a halogenated indane, such as 5-bromoindane.

The requisite arylboronic acids are generally stable, have low toxicity, and are often commercially available or can be prepared through methods like Miyaura borylation or C-H borylation of the parent indane. nih.govwikipedia.org

The Buchwald-Hartwig amination provides a powerful method for C-N bond formation and has been adapted for C-C couplings as well, though Suzuki coupling is more common for this specific transformation. wikipedia.org The principles of palladium-catalyzed coupling are central, with the choice of ligands and reaction conditions being crucial for achieving high yields. nih.govthieme-connect.com

Direct C-H arylation has also emerged as a powerful technique. This method involves the direct coupling of a C-H bond on the piperidine ring with an aryl halide, such as 5-bromoindane. This approach is highly atom-economical as it avoids the pre-functionalization of the piperidine ring with an organometallic or halide group. acs.org

Stereoselective Synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)piperidine Derivatives

Achieving stereocontrol at the C3 position of the piperidine ring is critical for many pharmaceutical applications. Several advanced stereoselective methods have been developed for the synthesis of chiral 3-arylpiperidines.

A highly effective method is the rhodium-catalyzed asymmetric reductive Heck reaction (also described as carbometalation). nih.govacs.org This process utilizes a chiral rhodium catalyst to couple an arylboronic acid with a dihydropyridine intermediate, such as phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org The reaction proceeds with high enantioselectivity, establishing a stereocenter at the C3 position while simultaneously forming the C-C bond. The resulting 3-aryl-tetrahydropyridine can then be reduced to the corresponding chiral piperidine. tmc.edu This three-step sequence—partial pyridine reduction, asymmetric coupling, and final reduction—provides a versatile and highly enantioselective route to molecules like (S)- or (R)-3-(indan-5-yl)piperidine. acs.org

The table below summarizes typical conditions and outcomes for this asymmetric coupling to form various 3-aryl tetrahydropyridines, which are direct precursors to the final piperidine.

| Entry | Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylboronic acid | [Rh(cod)Cl]₂ / Chiral Ligand | 95 | 99 |

| 2 | 4-Fluorophenylboronic acid | [Rh(cod)Cl]₂ / Chiral Ligand | 98 | 99 |

| 3 | 3-Methoxyphenylboronic acid | [Rh(cod)Cl]₂ / Chiral Ligand | 80 | 99 |

| 4 | 1-Naphthylboronic acid | [Rh(cod)Cl]₂ / Chiral Ligand | 41 | 99 |

Data adapted from analogous syntheses of 3-arylpiperidine precursors. acs.org

Another approach involves palladium-catalyzed C(sp³)–H arylation using a chiral auxiliary. By attaching a directing group, such as an aminoquinoline, to the C3 position of the piperidine precursor, it is possible to direct a palladium catalyst to selectively functionalize the C4 C-H bond, yielding cis-3,4-disubstituted piperidines with high stereoselectivity. acs.org Subsequent removal of the directing group provides access to the enantioenriched product. This methodology allows for the creation of specific diastereomers, which can be crucial for biological activity. acs.org

Novel Synthetic Transformations and Route Optimization

The ongoing development in organic synthesis aims to improve the efficiency, cost-effectiveness, and environmental footprint of synthetic routes. For this compound and its analogues, optimization can be achieved through several avenues.

Catalyst and Ligand Development: The efficiency of cross-coupling reactions heavily relies on the catalyst system. Modern research has produced highly active palladium precatalysts and sterically hindered, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. thieme-connect.com These advanced systems can increase reaction rates, broaden the substrate scope to include less reactive coupling partners (e.g., aryl chlorides instead of bromides), and allow for lower catalyst loadings, which is crucial for large-scale industrial synthesis. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. For C-N and C-C bond-forming reactions like the Buchwald-Hartwig amination and Suzuki coupling, efforts have been made to use piperazine (B1678402) or other reagents as solvents to create solvent-free conditions. nih.gov Furthermore, aerobic conditions, which avoid the need for inert atmospheres, simplify the reaction setup and improve practicality. nih.gov

The table below outlines a comparison of different generations of catalyst systems for C-N cross-coupling, which is analogous to the C-C coupling required for the target molecule, illustrating the trend towards milder and more efficient conditions.

| Catalyst Generation | Typical Ligand | Reaction Conditions | Substrate Scope |

| First Generation | P(o-tolyl)₃ | High temperature | Limited to aryl bromides/iodides |

| Second Generation | Bidentate (e.g., BINAP) | Milder temperature | Expanded to primary amines |

| Third Generation | Sterically Hindered (e.g., XPhos) | Room temperature possible | Includes aryl chlorides, broad scope |

Data adapted from the general evolution of Buchwald-Hartwig amination catalysts. wikipedia.org

By applying these novel transformations and optimization principles, the synthesis of this compound can be made more efficient, scalable, and sustainable.

Biological Activity Spectrum and Molecular Target Engagement of 3 2,3 Dihydro 1h Inden 5 Yl Piperidine Derivatives

Predicted and Experimentally Observed Biological Activities

The unique chemical structure of piperidine (B6355638) allows for its combination with various molecular fragments, leading to the creation of novel compounds with diverse pharmacological effects. clinmedkaz.org Derivatives have been developed and investigated for a wide spectrum of therapeutic applications. ijnrd.orgnih.gov

Central Nervous System Related Activities

Piperidine is a normal constituent in the mammalian brain and is involved in neuronal function, influencing emotional behavior, sleep, and extrapyramidal functions. nih.gov Consequently, its derivatives are prominent in the development of CNS-active drugs. ijnrd.orgnih.gov

Neurodegenerative Diseases: A key application of piperidine derivatives is in the treatment of Alzheimer's disease. nih.gov Donepezil, a well-known acetylcholinesterase inhibitor, features a piperidine ring and is used to manage symptoms of Alzheimer's. nih.govnih.gov Research into new benzimidazole-based piperidine hybrids has identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the progression of this neurodegenerative disease. mdpi.com Piperine (B192125), a natural piperidine alkaloid, has also shown potential in improving memory and reducing neurodegeneration in preclinical models of Alzheimer's disease. researchgate.net

Analgesia: The piperidine nucleus is a core component of many effective analgesics, including pethidine and fentanyl. longdom.orglongdom.org Studies have shown that the analgesic potential of these compounds is strongly associated with their binding to opioid receptors in the CNS, particularly the mu-opioid receptor (MOR). longdom.orglongdom.org Novel piperidine derivatives have been synthesized that exhibit significant antinociceptive activity, sometimes greater than standard drugs. longdom.org

Other CNS Activities: The therapeutic reach of piperidine derivatives extends to other CNS conditions. They are used as antipsychotics (e.g., pimozide), and research has explored their potential as antidepressants, anticonvulsants, and anxiolytics. ijnrd.orgnih.govresearchgate.netcuestionesdefisioterapia.com Some derivatives show affinity for the GABA-A receptor, suggesting a mechanism for sedative-hypnotic effects. researchgate.net Furthermore, piperine has demonstrated anti-epileptic and anti-depressive effects in preclinical studies. researchgate.net

Antineoplastic and Antimicrobial Activities

The versatility of the piperidine scaffold has been extensively explored in the search for new anticancer and antimicrobial agents. ijnrd.org

Antineoplastic Activity: Piperidine derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including lung (A549), prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancers. nih.govresearchgate.netresearchgate.net For instance, one study found that a synthesized piperidine molecule exhibited an IC50 of 32.43 µM on A549 lung cancer cells. researchgate.net Another study identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma (A375) cells, with one compound showing an IC50 value as low as 0.03 µM. nih.gov The mechanisms behind these anticancer effects are varied and include the induction of apoptosis and the inhibition of key signaling pathways. nih.gov

| Compound | Cell Line | GI50 (µg/mL) | Reference |

|---|---|---|---|

| Piperidine Derivative 1 | PC-3 (Prostate) | 6.3 | nih.gov |

| Piperidine Derivative 25 | PC-3 (Prostate) | 6.4 | nih.gov |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | ~11.3 (Converted from 32.43 µM) | researchgate.net |

| Piperidine-3-carboxamide Derivative 54 | A375 (Melanoma) | ~0.014 (Converted from 0.03 µM) | nih.gov |

Antimicrobial Activity: Research has also highlighted the antibacterial and antifungal properties of piperidine derivatives. ijnrd.orgresearchgate.net Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netacademicjournals.org For example, certain synthesized piperine analogs showed superior antibacterial activity compared to piperine itself against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Another study evaluated six novel piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibitory activity against seven different bacteria. researchgate.netacademicjournals.org Some derivatives also show varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans. researchgate.netacademicjournals.org

Anti-inflammatory and Analgesic Potential

The piperidine scaffold is integral to compounds with significant anti-inflammatory and pain-relieving properties. ijnrd.orgnih.gov

Anti-inflammatory Potential: Piperidine derivatives have been investigated for their ability to combat inflammation. hamdard.edu.pk Some compounds have shown considerable anti-inflammatory effects in models such as carrageenan-induced rat paw edema, with potency comparable to standard drugs like acetylsalicylic acid. hamdard.edu.pk The mechanisms for these effects can involve antagonist activity at tachykinin receptors (NK1/NK2) or chemokine receptors. hamdard.edu.pk Piperine, the active alkaloid in black pepper, is also noted for its anti-inflammatory properties. researchgate.net

Analgesic Potential: As previously mentioned in the context of CNS activity, the piperidine ring is a cornerstone of potent opioid analgesics. longdom.orglongdom.org The analgesic effect is primarily mediated through interaction with mu-opioid receptors. longdom.orglongdom.org Beyond classic opioids, research into dual-acting ligands has yielded piperidine derivatives that function as both µ-opioid receptor agonists and sigma-1 (σ1) receptor antagonists. researchgate.net This dual mechanism is a promising strategy for treating neuropathic pain while potentially mitigating the side effects associated with traditional opioids. researchgate.netnih.gov

Enzyme Inhibition Profiles

Derivatives incorporating the piperidine structure have been identified as inhibitors of various clinically relevant enzymes.

Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. mdpi.com Donepezil is a prime example of a piperidine-containing AChE inhibitor. nih.gov Numerous studies have focused on synthesizing novel piperidine derivatives, such as benzimidazole-piperidine hybrids, that exhibit potent dual inhibition of both AChE and BuChE, with some compounds showing IC50 values in the low micromolar range. mdpi.comnih.gov

α-Glucosidase Inhibition: Certain piperidine derivatives are effective α-glucosidase inhibitors, an important class of oral anti-diabetic drugs. ijnrd.org Voglibose is a clinical example of a piperidine derivative used for this purpose. ijnrd.org Novel derivatives incorporating tetrahydropyridine (B1245486) subunits have been synthesized and shown to have excellent inhibitory activity against α-glucosidase. researchgate.net

Other Enzyme Targets: The inhibitory activity of piperidine derivatives extends to other enzymes. Piperazine (B1678402) derivatives have been synthesized as potent inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in tumor angiogenesis. nih.gov Additionally, some derivatives of the natural alkaloid evodiamine (B1670323) act as dual inhibitors of topoisomerases 1 and 2, highlighting their potential in cancer therapy. ijnrd.org

| Compound Class | Enzyme Target | IC50 Range (µM) | Reference |

|---|---|---|---|

| Benzimidazole-piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 | mdpi.com |

| Benzimidazole-piperidine Hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 | mdpi.com |

| Piperazine Analogs | Thymidine Phosphorylase | 0.2 - 42.20 | nih.gov |

Receptor Agonism/Antagonism

Piperidine derivatives interact with a wide array of physiological receptors, acting as either agonists or antagonists, which forms the basis for many of their therapeutic effects.

Opioid Receptors: The interaction with opioid receptors is central to the analgesic properties of many piperidine compounds. nih.gov Research has focused on developing ligands with mixed profiles, such as µ-opioid receptor (MOR) agonism combined with delta-opioid receptor (DOR) antagonism, to create potent analgesics with a reduced potential for tolerance and dependence. nih.gov

Sigma Receptors: Sigma receptors (σ1 and σ2) are recognized as important targets for CNS disorders and pain. nih.gov Piperidine-containing compounds have been developed as high-affinity and selective ligands for these receptors. nih.gov Notably, some derivatives act as potent σ1 receptor antagonists, a property that can enhance opioid analgesia and ameliorate neuropathic pain. researchgate.netnih.gov

Histamine (B1213489) Receptors: Derivatives have been designed as antagonists or inverse agonists for histamine receptors, particularly the H3 subtype. nih.govresearchgate.net H3 receptor inverse agonists can enhance the activity of histaminergic neurons, promoting vigilance and cognition. researchgate.net Some compounds exhibit dual activity, acting as high-affinity antagonists for both histamine H3 and σ1 receptors. nih.gov

| Compound Class/Name | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| Piperidine Derivative 11 | Histamine H3 | 6.2 | Antagonist | nih.gov |

| Piperidine Derivative 11 | Sigma-1 (σ1) | 4.41 | Antagonist | nih.gov |

| Piperidine Derivative 11 | Sigma-2 (σ2) | 67.9 | - | nih.gov |

| BF2.649 | Histamine H3 (human) | 0.16 | Inverse Agonist / Antagonist | researchgate.net |

| Piperidine Propionamide 44 | Sigma-1 (σ1) | 1.86 | Antagonist | researchgate.net |

| Piperidine Propionamide 44 | Mu-Opioid (µ) | 2.1 | Agonist | researchgate.net |

Elucidation of Molecular Targets and Mechanisms of Action

The diverse biological activities of piperidine derivatives stem from their interaction with a multitude of molecular targets. nbinno.com The piperidine scaffold serves as a versatile framework that can be chemically modified to achieve desired affinity and selectivity for specific enzymes, receptors, or ion channels. clinmedkaz.orgnbinno.com

For CNS-related activities , the mechanisms are often receptor-mediated. Analgesic effects are typically driven by agonism at mu-opioid receptors, which modulates pain signaling pathways. longdom.org The potential for treating neurodegenerative diseases like Alzheimer's is linked to the inhibition of acetylcholinesterase and butyrylcholinesterase, which increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. ijnrd.orgmdpi.com Antidepressant and anxiolytic effects may involve interactions with serotonin (B10506) or GABAergic systems. researchgate.netresearchgate.net

In the realm of antineoplastic activity , piperidine derivatives employ several mechanisms. They can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins like Bcl-2 and BAX. nih.gov Some compounds activate signaling pathways that inhibit cell survival and proliferation, such as the PI3K/Akt pathway, or act as inhibitors of crucial enzymes like topoisomerases, which are essential for DNA replication in cancer cells. ijnrd.orgnih.govmdpi.com

The anti-inflammatory potential is often linked to the modulation of inflammatory pathways. This can occur through antagonism of receptors involved in inflammation, such as tachykinin or chemokine receptors. hamdard.edu.pk The antimicrobial action of certain piperidine derivatives is not fully elucidated but is an active area of investigation. researchgate.net

Finally, the ability of piperidine derivatives to act as receptor antagonists or agonists is fundamental to their pharmacology. By blocking or activating receptors such as histamine, sigma, or adrenergic receptors, these compounds can modulate a wide range of physiological processes, from neurotransmission to immune responses. nih.govresearchgate.net

G-Protein Coupled Receptors (GPCRs) Modulation

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes. nih.gov Agonism of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). semanticscholar.org Derivatives of 3-(2,3-dihydro-1H-inden-5-yl)piperidine have been explored as potent GPR119 agonists.

Research efforts have focused on optimizing the core structure to enhance agonist activity. For instance, modifications to the piperidine ring and the introduction of various substituents on the indane moiety have been systematically investigated. One study reported the discovery of a potent GPR119 agonist, 6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, which demonstrated significant potential for probing the pharmacological effects of GPR119 activation. nih.gov Structure-activity relationship (SAR) studies have revealed that the N-capped piperidine motif is crucial for GPR119 agonist activity. nih.gov Optimization of a previously discovered GPR119 agonist, propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate, involved replacing the linker oxygen with nitrogen to occupy a presumed hydrophobic space within the receptor. nih.govsci-hub.se Further modifications, such as the introduction of an N-trifluoromethyl group, enhanced GPR119 agonist activity. nih.govsci-hub.se

| Compound/Derivative | Target | Activity | EC50/IC50 | Reference |

| 6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one | GPR119 | Agonist | Potent | nih.gov |

| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine | GPR119 | Agonist | Potent and orally bioavailable | nih.gov |

| Compound 19 | GPR119 | Agonist | 75 nM | nih.gov |

| Compound 20 | GPR119 | Agonist | 25 nM | nih.gov |

Muscarinic acetylcholine receptors (mAChRs) are involved in a multitude of physiological processes in both the central and peripheral nervous systems. nih.gov Derivatives based on a chiral N-(indanyl)piperidine amide core have been developed as M5-preferring positive allosteric modulators (PAMs). nih.gov One such compound, 18g (VU6007678), exhibited potent PAM activity at human M5 receptors with an EC50 of 41 nM. nih.gov However, this series of compounds also showed varying degrees of PAM activity at the M1 and M3 subtypes, which are also Gq-coupled, while being inactive at M2 and M4 receptors. nih.gov Specifically, compound 18g had EC50 values of 1034 nM and 466 nM for human M1 and M3 receptors, respectively. nih.gov The pharmacology of the M5 subtype is the least understood due to a lack of selective ligands, highlighting the importance of developing such chemical tools. nih.gov

| Compound | Target | Activity | EC50 | Reference |

| 18g (VU6007678) | Human M5 | PAM | 41 nM | nih.gov |

| 18g (VU6007678) | Human M1 | PAM | 1034 nM | nih.gov |

| 18g (VU6007678) | Human M3 | PAM | 466 nM | nih.gov |

| 18g (VU6007678) | Rat M5 | PAM | 74 nM | nih.gov |

| 18g (VU6007678) | Rat M1 | PAM | 904 nM | nih.gov |

| 18g (VU6007678) | Rat M3 | PAM | 772 nM | nih.gov |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com A series of 2,3-dihydro-1H-inden-1-one derivatives were designed as dual inhibitors of PDE4 and cholinesterases. nih.gov Among these, compound 12C, which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, demonstrated significant inhibitory activity against AChE with an IC50 value of 0.28 μM. nih.gov This compound also showed inhibitory effects on PDE4D. nih.gov The structure-activity relationship studies indicated that the nature of substituents on the indanone ring plays a crucial role in the inhibitory potency against both AChE and BChE. researchgate.net For instance, certain piperidinone derivatives with different substituents on the benzylidene rings showed varying levels of AChE and BuChE inhibition, with a nitro-substituted compound (1d) being the most potent against AChE (IC50 = 12.55 µM). acgpubs.org

| Compound | Target | Activity | IC50 | Reference |

| 12C | AChE | Inhibitor | 0.28 μM | nih.gov |

| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | Inhibitor | 12.55 μM | acgpubs.org |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | Inhibitor | 17.28 μM | acgpubs.org |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 has been explored for the treatment of inflammatory diseases and cognitive disorders. researchgate.net As mentioned earlier, a series of 2,3-dihydro-1H-inden-1-one derivatives were synthesized and evaluated as dual PDE4/AChE inhibitors. nih.gov Compound 12C from this series exhibited an IC50 value of 1.88 μM against PDE4D, in addition to its potent AChE inhibitory activity. nih.gov This dual-targeting approach is considered a promising strategy for developing multifunctional agents for Alzheimer's disease. nih.gov

| Compound | Target | Activity | IC50 | Reference |

| 12C | PDE4D | Inhibitor | 1.88 μM | nih.gov |

Neurotransmitter Transporter Systems (e.g., Dopamine (B1211576) Transporter)

The dopamine transporter (DAT) is a key regulator of dopaminergic neurotransmission and a target for various psychostimulant drugs. While specific studies focusing solely on this compound derivatives and their direct interaction with the dopamine transporter are limited in the provided context, related research on piperidine-containing compounds has shown significant effects on monoamine neurotransmitter reuptake. For instance, a series of 1,5-disubstituted tetrazoles containing a piperidine moiety were designed as potential triple monoamine reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin transporters. biomolther.org The structural features of the piperidine ring and its substituents were found to be critical in determining the inhibitory effects on these transporters. biomolther.org

Sigma Receptor (σ1, σ2) Binding Affinity

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in various neurological and psychiatric disorders. researchgate.net The piperidine moiety is a common structural feature in many high-affinity sigma receptor ligands. nih.govrsc.orgnih.gov Several studies have shown that piperidine derivatives can exhibit high affinity for both σ1 and σ2 receptors. nih.govunict.it For example, certain piperazine and piperidine derivatives have been identified as potent sigma receptor ligands with potential analgesic properties. unict.it The replacement of a piperazine ring with a piperidine ring has been shown to be a key structural element for achieving high affinity at the σ1 receptor while maintaining affinity at other targets like the histamine H3 receptor. nih.gov Structure-affinity relationship studies have highlighted that the nature of the substituents on the piperidine ring and the linker connecting it to other aromatic moieties significantly influences the binding affinity and selectivity for σ1 and σ2 receptors. nih.govresearchgate.net

| Compound Class | Target | Activity | Ki | Reference |

| Piperidine-based alkylacetamides | σ1 and σ2 | Mixed affinity | Varies | nih.gov |

| Phenoxyalkylpiperidines | σ1 | High-affinity ligands | 0.89–1.49 nM (for specific compounds) | uniba.it |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | σ1 | High affinity and selectivity | Not specified | unict.it |

Structure Activity Relationship Sar Studies of 3 2,3 Dihydro 1h Inden 5 Yl Piperidine Analogues

Elucidating Key Pharmacophoric Features of the Indene-Piperidine Scaffold

The indene-piperidine scaffold is a key structural motif in a variety of biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. Pharmacophore modeling studies on related arylpiperidine and arylpiperazine ligands have identified several key features essential for high-affinity binding. These generally include a basic nitrogen atom, an aromatic region, and specific hydrophobic and hydrogen-bonding domains. researchgate.netnih.gov

For the 3-(2,3-dihydro-1H-inden-5-yl)piperidine scaffold, the key pharmacophoric elements can be described as follows:

The Basic Piperidine (B6355638) Nitrogen: The nitrogen atom of the piperidine ring is a crucial feature, as it is typically protonated at physiological pH. This positively charged center forms a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine and serotonin receptors. nih.govpreprints.org This interaction is a cornerstone of ligand recognition for many aminergic GPCRs.

The Linker and Spatial Orientation: The direct linkage of the piperidine ring to the indane moiety at the 5-position defines a specific spatial relationship between the basic nitrogen and the aromatic group. This constrained geometry is a key determinant of how the molecule fits into the receptor's binding site and can be a critical factor for achieving selectivity among different receptor subtypes.

Pharmacophore models for dopamine D2 receptor ligands often include a positively ionizable feature, one or more aromatic rings, and potential hydrogen bond acceptor/donor sites. researchgate.netnih.gov The indene-piperidine scaffold effectively incorporates the first two of these features.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and receptor selectivity of this compound analogues can be finely tuned by introducing various substituents on both the indene (B144670) and piperidine rings.

Substitutions on the Indene Ring:

Modifications to the aromatic portion of the indane ring can have a profound impact on affinity and selectivity. While specific SAR data for this compound is limited in publicly available literature, studies on closely related arylpiperidines and arylpiperazines provide valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups, as well as halogen atoms, can alter the electronic properties and steric profile of the molecule, leading to changes in receptor interactions.

In a series of 1-piperazino-3-arylindans, which share the indane core, substitutions on the aromatic ring significantly influenced dopamine D1 and D2 receptor affinity. For example, 6-chloro or 6-fluoro substitution showed a preference for D1 receptors. researchgate.net This suggests that the position and nature of substituents on the indane ring of this compound could similarly modulate selectivity between different dopamine receptor subtypes, as well as serotonin receptors.

Substitutions on the Piperidine Ring:

The piperidine ring offers several positions for modification, with the nitrogen atom being a primary site for substitution.

N-Substitution: The substituent on the piperidine nitrogen can significantly influence the compound's pharmacological profile. In many classes of piperidine-containing CNS drugs, N-alkylation with small alkyl groups (e.g., methyl, ethyl, propyl) is common and can affect potency and selectivity. acs.org Larger or more complex N-substituents can extend into different regions of the binding pocket, potentially leading to interactions with accessory binding sites and altering the functional activity (e.g., from antagonist to agonist or partial agonist).

Other Piperidine Ring Substitutions: Adding substituents at other positions on the piperidine ring can introduce new stereocenters and alter the ring's conformation, which in turn affects how the molecule interacts with the receptor.

The following table summarizes the general effects of substituent modifications on related arylpiperidine scaffolds.

| Modification Site | Substituent Type | General Impact on Activity/Selectivity | Illustrative Example Class |

|---|---|---|---|

| Indene Ring | Halogens (e.g., F, Cl) | Can enhance affinity and modulate selectivity (e.g., D1 vs. D2). researchgate.net | 1-Piperazino-3-arylindans |

| Indene Ring | Small Alkoxy (e.g., -OCH3) | May introduce hydrogen bonding capabilities and alter electronic properties. | Arylpiperazines |

| Piperidine Nitrogen | Small Alkyl (e.g., -CH3, -n-propyl) | Often important for maintaining or enhancing affinity for dopamine receptors. acs.org | N-n-propyl-3-phenylpiperidines |

| Piperidine Nitrogen | Arylalkyl groups | Can lead to interactions with accessory binding pockets, influencing selectivity. | Various CNS ligands |

| Piperidine Ring (C2, C3, C4) | Alkyl, Hydroxyl, etc. | Introduces stereochemical complexity and can alter conformational preferences. | Substituted Piperidines |

Stereochemical Influences on Target Engagement and Efficacy

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For this compound analogues, chirality can arise from substitutions on either the piperidine or the indene ring. The C3 position of the piperidine ring is a stereocenter, leading to (R) and (S) enantiomers.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because the binding sites of receptors are themselves chiral, being composed of L-amino acids. Consequently, one enantiomer may fit into the binding site more favorably than the other.

Conformational Analysis and its Role in Receptor Binding

The conformational flexibility of the piperidine ring is a critical factor in the binding of this compound analogues to their receptors. The piperidine ring typically adopts a chair conformation, but can also exist in boat or twist-boat conformations. The substituent at the C3 position (the indene group) can exist in either an axial or an equatorial orientation.

The preferred conformation is influenced by steric and electronic factors. preprints.org The lowest energy conformation is the one that will be predominantly present in solution and is often, but not always, the bioactive conformation. Computational studies, such as molecular dynamics simulations, can provide insights into the conformational preferences of these molecules and how they interact with receptor models. mdpi.com

The bioactive conformation is the specific three-dimensional arrangement of the molecule when it is bound to the receptor. This conformation may be one of the low-energy solution conformations or a higher-energy state that is stabilized by the interactions with the receptor. The ability of the molecule to adopt the correct bioactive conformation is essential for high-affinity binding. The rigidity of the indane group, combined with the flexibility of the piperidine ring, creates a molecule with a defined but adaptable structure that can be optimized for receptor interaction.

Scaffold Modifications and Bioisosteric Replacements in Related Systems

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. ctppc.orgcambridgemedchemconsulting.com This involves replacing a functional group or a molecular fragment with another that has similar steric and electronic properties.

In the context of this compound analogues, both the indene and piperidine moieties can be considered for bioisosteric replacement.

Replacements for the Indene Ring:

The indane ring serves primarily as a hydrophobic aromatic element. It could potentially be replaced by other bicyclic or even monocyclic aromatic systems that maintain a similar spatial relationship with the piperidine ring. Examples of potential bioisosteres for the indane ring include:

Benzofuran

Benzothiophene

Indole

Naphthalene

Tetralin

The choice of bioisostere would depend on the desired changes in properties such as lipophilicity, metabolic stability, and potential for new receptor interactions. For instance, replacing the indane with a heteroaromatic ring could introduce new hydrogen bonding capabilities.

Replacements for the Piperidine Ring:

The piperidine ring is a common scaffold in CNS drugs and has been the subject of numerous bioisosteric replacement studies. nih.govresearchgate.net The goal is often to modify basicity, lipophilicity, or conformational properties. Potential bioisosteres for the piperidine ring include:

Pyrrolidine: A five-membered ring that can alter the distance and angle between the nitrogen and the aromatic system.

Azepane: A seven-membered ring that provides greater conformational flexibility.

Tropane: A bridged bicyclic system that introduces greater rigidity. researchgate.net

Piperazine (B1678402): Introduction of a second nitrogen atom can significantly alter basicity, solubility, and potential for hydrogen bonding. nih.gov

The following table provides examples of bioisosteric replacements for the piperidine ring and their potential impact.

| Original Scaffold Fragment | Bioisosteric Replacement | Potential Advantages/Changes |

|---|---|---|

| Piperidine | Pyrrolidine | Alters ring size and conformational profile. |

| Piperidine | Azepane | Increases flexibility. |

| Piperidine | Tropane | Increases rigidity, may improve potency. researchgate.net |

| Piperidine | Piperazine | Modulates pKa, increases polarity, allows for further substitution. nih.gov |

| Indane | Tetralin | Slightly larger hydrophobic group. |

| Indane | Benzofuran/Benzothiophene | Introduces heteroatoms, potential for H-bonding, alters electronics. |

These modifications can lead to the discovery of new chemical entities with improved therapeutic profiles, highlighting the importance of a thorough understanding of the SAR of the parent scaffold.

Computational and Chemoinformatic Approaches in 3 2,3 Dihydro 1h Inden 5 Yl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(2,3-dihydro-1H-inden-5-yl)piperidine, to the active site of a target protein.

While specific docking studies on this compound are not widely published, research on analogous piperidine-containing molecules demonstrates the utility of this approach. For instance, docking studies on piperidine-based compounds targeting the Sigma 1 Receptor (S1R) have successfully identified key binding interactions. nih.gov These studies revealed that the protonated piperidine (B6355638) nitrogen atom often forms critical salt bridge interactions with acidic residues like Glu172 and Asp126 within the receptor's binding site. nih.gov Furthermore, π–cation interactions between the charged nitrogen and aromatic residues such as Phe107 can also stabilize the complex. nih.gov

A hypothetical docking study of this compound into a relevant CNS target (e.g., a dopamine (B1211576) or serotonin (B10506) receptor) would aim to:

Predict the binding energy (scoring function), indicating binding affinity.

Identify the specific amino acid residues involved in interactions (hydrogen bonds, hydrophobic contacts, salt bridges).

Understand how the indane and piperidine moieties contribute to binding.

The results of such a study would be crucial for structure-based drug design, guiding modifications to the molecule to enhance potency and selectivity.

Table 1: Example of Molecular Docking Results for Piperidine Analogs Targeting the Sigma 1 Receptor (S1R)

| Compound | Target Protein | Binding Affinity (Ki, nM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Compound 1 | S1R | 3.2 | Glu172, Asp126, Phe107 | Salt Bridge, H-Bond, π–cation |

| Compound 2 | S1R | 15.5 | Glu172, Phe107 | Salt Bridge, H-Bond, π–cation |

| Compound 3 | S1R | 8.9 | Glu172, Asp126 | Salt Bridge, H-Bond |

Data derived from studies on various piperidine-based compounds to illustrate typical docking outputs. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies, FMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. jksus.orgmdpi.com These methods provide deep insights into a molecule's intrinsic properties, which govern its behavior and interactions.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including the orientation of the piperidine ring relative to the indane group.

Analyze Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov FMO analysis identifies regions of the molecule likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions or intermolecular interactions. jksus.org

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.

Studies on related piperidine derivatives have successfully used DFT to correlate calculated structural parameters with experimental data and to understand electronic properties that influence biological activity. researchgate.net

Table 2: Representative Data from Quantum Chemical Calculations on a Piperidine Derivative

| Parameter | Method | Basis Set | Calculated Value | Significance |

|---|---|---|---|---|

| Total Dipole Moment | B3LYP | 6-311++G(d,p) | 10.22 D | Measures molecular polarity |

| HOMO Energy | B3LYP | 6-311++G(d,p) | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | B3LYP | 6-311++G(d,p) | -1.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 4.6 eV | Relates to chemical reactivity and stability |

Illustrative data based on typical DFT calculations for heterocyclic compounds. jksus.orgnih.gov

In Silico Prediction of Biological Activity Spectra (e.g., PASS Analysis, SwissTargetPrediction)

Computational tools can predict the likely biological activities of a compound based on its chemical structure. This allows for the rapid screening of virtual compounds to identify potential therapeutic applications and off-target effects.

PASS (Prediction of Activity Spectra for Substances): This tool compares the structure of a query molecule against a vast database of known bioactive compounds to predict a spectrum of potential biological activities. The results are presented as a list of activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). A PASS analysis of this compound could reveal potential CNS activities, enzyme inhibition, or receptor antagonism. actamedica.orgresearchgate.net

SwissTargetPrediction: This web-based tool predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. biotechnologia-journal.org For this compound, this could generate a list of potential protein targets, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes, helping to prioritize experimental testing. nih.gov

Table 3: Hypothetical PASS Prediction Results for a Novel Piperidine Scaffold

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

|---|---|---|

| Dopamine receptor antagonist | 0.752 | 0.015 |

| Serotonin reuptake inhibitor | 0.689 | 0.021 |

| Monoamine Oxidase B inhibitor | 0.611 | 0.045 |

| Antipsychotic | 0.578 | 0.063 |

| Vasodilator | 0.495 | 0.112 |

This table illustrates the type of output generated by PASS analysis; values are hypothetical.

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, complementing the static picture from molecular docking. mdpi.com By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and reveal the flexibility of both the ligand and the protein. researchgate.net

If a promising binding pose of this compound in a target protein were identified through docking, an MD simulation would be the next step. The simulation would track the complex over a period of nanoseconds to:

Assess Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site or if it drifts away. researchgate.net

Analyze Key Interactions: MD simulations can quantify the persistence of specific hydrogen bonds or other interactions identified in the docking pose. nih.gov

Observe Conformational Changes: The simulation can show how the protein structure might adapt to accommodate the ligand, providing a more accurate representation of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., receptor binding affinity) is required. The process involves:

Calculating a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with activity. nih.gov

Validating the model to ensure its predictive power.

A robust QSAR model can be used to predict the activity of novel derivatives and identify which structural features are most important for enhancing or diminishing biological activity, thereby guiding further synthesis efforts. researchgate.netacs.org

Chemoinformatic Analysis for Library Design and Chemical Space Exploration

Chemoinformatics provides the methods to organize, analyze, and visualize large collections of chemical data, which is essential for designing compound libraries and exploring chemical space. researchgate.net For a scaffold like this compound, chemoinformatic tools are used to design libraries of derivatives with desirable properties.

Key applications include:

Chemical Space Analysis: This involves mapping the distribution of compounds based on their properties (e.g., molecular weight, lipophilicity, 3D shape). Studies have focused on exploring the 3D fragment chemical space of piperidines to design libraries with greater structural diversity compared to flat, aromatic molecules. nih.govrsc.orgwhiterose.ac.uk

Library Design: Based on a core scaffold, virtual libraries of thousands of derivatives can be generated by adding various substituents. Chemoinformatic filters are then applied to select a subset of compounds with drug-like properties (e.g., adhering to Lipinski's Rule of Five) for synthesis and screening. york.ac.uk

Diversity and Similarity Analysis: These methods are used to ensure that a designed library covers a broad area of chemical space or, conversely, to select compounds similar to a known active molecule.

This approach ensures that the resources invested in synthesizing new compounds are directed toward molecules with the highest probability of possessing favorable biological and pharmacokinetic properties.

Chemical Biology Probes and Tools Derived from 3 2,3 Dihydro 1h Inden 5 Yl Piperidine

Development of Fluorescent or Affinity Probes for Target Identification

There is no available research detailing the design, synthesis, or characterization of fluorescent or affinity probes derived from the 3-(2,3-Dihydro-1H-inden-5-yl)piperidine scaffold.

Application in Target Validation Studies

No published studies have utilized This compound or any probes derived from it to validate the biological relevance of a specific molecular target.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways to Access Diverse Analogues

The future development of therapeutics based on the 3-(2,3-Dihydro-1H-inden-5-yl)piperidine scaffold is highly dependent on the ability to generate a wide array of analogues for structure-activity relationship (SAR) studies. While classical methods for piperidine (B6355638) synthesis are well-established, future research will likely focus on more efficient, stereoselective, and diversity-oriented synthetic strategies.

Modern synthetic chemistry offers numerous avenues for creating highly substituted piperidine rings. ajchem-a.comnih.gov Methodologies such as transition-metal-catalyzed C-H activation, multicomponent reactions, and novel cyclization cascades can be employed to introduce functional groups at various positions of both the piperidine and the indane ring systems. nih.gov For instance, developing catalytic asymmetric hydrogenations of pyridine (B92270) precursors could provide enantiomerically pure piperidine cores, a crucial aspect for improving pharmacological selectivity and reducing off-target effects. nih.gov

Furthermore, late-stage functionalization techniques could be instrumental in rapidly diversifying the core scaffold. These methods would allow for the introduction of different substituents on the indane or piperidine rings in the final steps of the synthesis, accelerating the generation of a chemical library for biological screening. Strategies like the Morita–Baylis–Hillman reaction followed by ring-closing metathesis represent innovative approaches to constructing the piperidone scaffold, which can then be further modified. nih.gov The goal is to create a toolbox of synthetic methods that provide facile access to analogues with varied stereochemistry, substitution patterns, and physicochemical properties. thieme-connect.com

Identification of New Biological Targets and Therapeutic Areas

The piperidine motif is a common feature in a vast number of bioactive molecules and approved drugs, highlighting its privileged status in medicinal chemistry. nih.govclinmedkaz.org Derivatives of piperidine have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, finding applications in oncology, central nervous system (CNS) disorders, and infectious diseases. clinmedkaz.org

Future research should aim to systematically screen this compound and its newly synthesized analogues against a broad panel of biological targets. Given the structural similarities to known psychoactive compounds, exploring its potential as a modulator of CNS receptors, such as dopamine (B1211576), serotonin (B10506), and sigma receptors, is a logical starting point. nih.govnih.gov Specifically, the sigma-1 receptor (S1R), a chaperone protein involved in various cellular functions, represents a promising target, as many piperidine derivatives have shown high affinity for it. nih.govnih.gov

Beyond the CNS, piperidine derivatives have been identified as modulators of macrophage polarization, which could have therapeutic implications for autoimmune diseases like multiple sclerosis. nih.gov Others have been investigated as cholinesterase inhibitors for Alzheimer's disease or as potential anticancer agents. clinmedkaz.orgnih.gov A broad, unbiased screening approach could uncover entirely new therapeutic applications for the this compound scaffold, expanding its potential beyond currently anticipated uses.

Integration of Advanced Computational Methods in Compound Design

In silico techniques are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. For this compound, computational methods can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Molecular docking and dynamics simulations can be used to predict the binding modes of analogues to specific protein targets, helping to prioritize which compounds to synthesize. nih.govresearchgate.net For example, if a biological target is identified through screening, docking studies can reveal key interactions between the compound and the protein's active site, suggesting specific structural modifications to enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more data becomes available. researchgate.net By correlating the structural features of a series of analogues with their biological activity, QSAR models can predict the activity of virtual compounds, allowing researchers to focus synthetic efforts on the most promising candidates. These computational tools, when used in concert with synthetic chemistry and biological testing, can significantly streamline the process of optimizing lead compounds. researchgate.net

Development of Multifunctional Agents with Improved Efficacy

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple biological pathways. This has led to a growing interest in developing multifunctional agents, or multi-target-directed ligands, that can modulate several targets simultaneously to achieve a synergistic therapeutic effect. nih.govnih.gov

The this compound scaffold is an excellent starting point for designing such agents. By strategically modifying the structure, it may be possible to incorporate pharmacophores that interact with different, disease-relevant targets. For instance, in the context of Alzheimer's disease, one could design an analogue that not only inhibits acetylcholinesterase but also possesses antioxidant properties or modulates sigma-1 receptors, which are implicated in neuroprotection. nih.govnih.gov This multi-target approach could lead to therapies with enhanced efficacy and a lower propensity for developing drug resistance compared to single-target agents. nih.gov

Application in Chemical Genetics and Phenotypic Screening Platforms

Chemical genetics utilizes small molecules to perturb protein function and elucidate biological pathways, similar to how genetic mutations are used. Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the target, is a powerful tool for discovering first-in-class medicines. nih.govnih.gov

The diverse library of this compound analogues generated through novel synthetic pathways would be an invaluable resource for such screening platforms. High-content imaging and other advanced phenotypic screening technologies can be used to assess the effects of these compounds on complex cellular processes, such as cell morphology, proliferation, or senescence. nih.gov For example, a screen could identify analogues that induce a senescence-like phenotype in cancer cells, suggesting a potential application in oncology. nih.gov A successful hit from a phenotypic screen not only provides a promising lead compound but also initiates a subsequent investigation to identify its biological target, potentially uncovering novel disease mechanisms. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(2,3-Dihydro-1H-inden-5-yl)piperidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling indene derivatives with piperidine precursors under catalytic or thermal conditions. For example, indanone intermediates (e.g., 2,3-dihydro-1H-inden-5-yl derivatives) can undergo reductive amination with piperidine analogs . Key variables include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (80–120°C), and catalyst choice (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring by TLC or HPLC, with purity assessed via NMR (δ 1.5–3.0 ppm for piperidine protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies structural motifs (e.g., indenyl protons at δ 6.5–7.5 ppm, piperidine ring protons at δ 1.5–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₄H₁₇N: calc. 200.1434, observed 200.1436) .

- IR : Stretching frequencies (e.g., C-N at ~1100 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) validate functional groups .

Q. How should researchers handle safety concerns related to this compound’s intermediates (e.g., indene derivatives)?

Indene derivatives (e.g., 5-methyl-2,3-dihydro-1H-indene) may pose inhalation risks. Use fume hoods, PPE (gloves, goggles), and adhere to GHS hazard codes (e.g., H315 for skin irritation). First-aid measures include rinsing exposed skin with water and consulting a physician .

Q. What computational tools are recommended for predicting physicochemical properties?

Density functional theory (DFT) via Gaussian or ORCA calculates logP (lipophilicity) and pKa (basicity of the piperidine nitrogen). Molecular docking (AutoDock Vina) can predict binding affinity to biological targets (e.g., sigma receptors) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR/LC-MS data often arise from stereochemical impurities or residual solvents. Strategies:

- Cross-Validation : Compare with reference spectra from NIST or PubChem .

- Chromatographic Purity : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate isomers or byproducts .

- Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by variable-temperature experiments .

Q. What methodologies optimize enantioselective synthesis of this compound?

Chiral resolution can be achieved via:

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclization .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in non-polar solvents (hexane) for kinetic resolution .

- HPLC with Chiral Columns : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

Q. How do steric and electronic effects of substituents (e.g., fluorination) alter biological activity?

Fluorination at the indenyl or piperidine moiety (e.g., 5-fluoro substitution) enhances metabolic stability and binding to CNS targets. Comparative studies using SAR (structure-activity relationship) models and in vitro assays (e.g., radioligand binding for NMDA receptors) are critical .

Q. What advanced statistical methods are suitable for analyzing dose-response data in pharmacological studies?

Q. How can contradictions in theoretical vs. experimental logD values be addressed?

DFT-predicted logD values may deviate from shake-flask assays due to solvent effects or protonation state miscalculations. Mitigation strategies:

Q. What reactor designs improve scalability for multi-step syntheses involving air-sensitive intermediates?

- Flow Chemistry : Continuous-flow reactors with inert gas (N₂/Ar) purging minimize oxidation .

- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., Grignard reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.